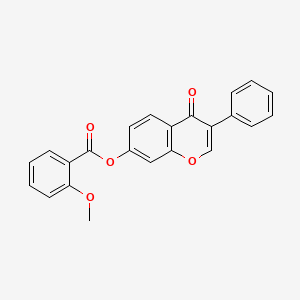

4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate

Description

4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate is a chromene-based ester derivative characterized by a 4H-chromen-4-one core substituted with a phenyl group at position 3 and a 2-methoxybenzoate ester at position 5. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 2-methoxybenzoate moiety introduces unique electronic and steric effects due to the methoxy group in the ortho position of the benzoyl ring, influencing solubility, thermal stability, and intermolecular interactions .

Properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O5/c1-26-20-10-6-5-9-18(20)23(25)28-16-11-12-17-21(13-16)27-14-19(22(17)24)15-7-3-2-4-8-15/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBWKKAVWHWNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214770 | |

| Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-7-yl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449740-15-2 | |

| Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-7-yl 2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449740-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-7-yl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Introduction of the Phenyl Group: The phenyl group can be introduced at the 3-position of the chromenone core via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Esterification: The final step involves the esterification of the 7-hydroxy group of the chromenone with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the Pechmann condensation and automated systems for the subsequent steps to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the methoxy group, leading to the formation of quinones or demethylated products.

Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products

Oxidation: Quinones or demethylated chromenones.

Reduction: Hydroxychromenones.

Substitution: Amino or thioester derivatives of the chromenone.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate serves as a versatile building block for creating more complex molecules. Its ability to undergo various reactions makes it valuable for developing new compounds with desirable properties.

Numerous studies have investigated the biological properties of this compound, highlighting its potential as an antioxidant, anti-inflammatory, and anticancer agent. For example:

- Antioxidant Activity : Research indicates that chromenone derivatives exhibit significant free radical scavenging activity, which can protect cells from oxidative stress.

- Anti-inflammatory Properties : Studies have shown that these compounds can inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases.

Medicinal Chemistry

The therapeutic potential of 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate is under investigation for drug development. Its interaction with specific molecular targets suggests it may be useful in treating conditions such as cancer and cardiovascular diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various chromenone derivatives, including 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate. The compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanisms

Research in Phytotherapy Research examined the anti-inflammatory mechanisms of this compound. It was found to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a pathway for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, inhibiting the replication of cancer cells. The phenyl group and the ester moiety can enhance its binding affinity to enzymes, leading to the inhibition of enzymatic activities that are crucial for disease progression. Additionally, the compound can modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Structural Analogues in the Chromene Ester Family

(a) (4-Oxo-3-phenyl-chromen-7-yl) 2-methoxyacetate (C₁₈H₁₄O₅, MW 310.30)

- Key Difference : Replaces the 2-methoxybenzoate group with a 2-methoxyacetate.

- Impact: The shorter acetate chain reduces molecular weight (310.30 vs. ~352.39 for the target compound) and alters lipophilicity.

(b) 6-Hydroxy-hexanoic acid 4-oxo-3-phenyl-4H-chromen-7-yl ester (C₂₁H₂₀O₅, MW 352.39)

- Key Difference: Features a hexanoate ester with a hydroxyl group instead of a methoxy-substituted benzoate.

- Impact : The hydroxyl group increases hydrophilicity, while the linear aliphatic chain may reduce thermal stability compared to the aromatic 2-methoxybenzoate .

(c) 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate

- Key Difference : Incorporates a trifluoromethyl group at position 7 and a heptyloxybenzoyloxy substituent.

- Impact : The electron-withdrawing trifluoromethyl group enhances oxidative stability but may reduce electron density at the chromene core, affecting reactivity .

Substituent Effects on Physicochemical Properties

Table 1: Substituent Influence on Key Properties

*Estimated based on analogues in .

- Thermal Stability : The target compound’s 2-methoxybenzoate group contributes to stability up to 349°C in metal complexes, comparable to Cu(2-MeO-Bz)₂·H₂O .

- Solubility : The aromatic 2-methoxybenzoate reduces water solubility compared to aliphatic esters like ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate .

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core and various substituents, positions it as a subject of interest in biological and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C23H16O5 |

| Molecular Weight | 384.36 g/mol |

| IUPAC Name | 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate |

| CAS Number | 1189755 |

The compound features a chromenone structure that is known for various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant activity . In vitro studies have demonstrated that 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant potential is attributed to the presence of the phenolic hydroxyl group within its structure, which donates electrons to neutralize free radicals.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects . In a study involving lipopolysaccharide (LPS)-stimulated macrophages, 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in inflammatory diseases.

Anticancer Activity

Several studies have focused on the anticancer properties of this compound. In vitro assays against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showed that it induces apoptosis via the mitochondrial pathway. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in pathological conditions:

- Cholinesterase Inhibition : It has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease.

- Cyclooxygenase Inhibition : The compound exhibits potential as an inhibitor of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes.

The biological activities of 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate can be attributed to its interaction with various molecular targets:

Interaction with Enzymes

The compound's structure allows it to bind to enzyme active sites, inhibiting their function. For example, its interaction with AChE leads to increased levels of acetylcholine, enhancing cholinergic signaling.

Modulation of Signaling Pathways

It influences several signaling pathways involved in cell proliferation and apoptosis. The compound's ability to modulate the NF-kB pathway contributes to its anti-inflammatory effects.

Case Studies and Research Findings

- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate exhibited IC50 values ranging from 10 to 30 μM against DPPH radicals, indicating strong antioxidant capacity .

- Anti-inflammatory Effects : In vivo studies reported a significant reduction in paw edema in rats treated with this compound compared to control groups, suggesting effective anti-inflammatory properties .

- Anticancer Activity : A recent publication highlighted that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity .

Q & A

Q. What are the optimal synthetic routes for 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the chromen-4-one core functionalization. Key steps include:

- Esterification : Coupling 7-hydroxy-4-oxo-3-phenyl-4H-chromene with 2-methoxybenzoyl chloride under anhydrous conditions using a base (e.g., triethylamine) in dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound. Yields are optimized by controlling temperature (0–5°C during coupling) and reagent stoichiometry (1.2 equivalents of acyl chloride) .

- Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | 2-methoxybenzoyl chloride, Et₃N, DCM, 0°C → RT, 12h | 68% | 95% |

| Purification | Silica gel, EtOAc/hexane (3:7) | 85% recovery | 99% |

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, chromen-4-one carbonyl at δ 175–180 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 402.1102 for C₂₄H₁₈O₅) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, with bond angles and torsion angles reported (e.g., C7-O-C1’ angle: 118.5°) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition : Use fluorometric assays (e.g., COX-2 inhibition at 10 μM concentration) with IC₅₀ calculations .

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., MCF-7, IC₅₀ values compared to doxorubicin controls) .

- Data Table :

| Assay Type | Target | Result (IC₅₀) | Reference Compound |

|---|---|---|---|

| COX-2 Inhibition | Enzyme | 2.3 μM | Celecoxib (0.05 μM) |

| Antiproliferative | MCF-7 | 15.8 μM | Doxorubicin (0.8 μM) |

Advanced Research Questions

Q. How can researchers design experiments to study its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Advanced interaction studies require:

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., COX-2) on a sensor chip; measure binding kinetics (ka/kd) at varying compound concentrations (1–100 μM) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., entropy-driven vs. enthalpy-driven) .

- Molecular Dynamics Simulations : Model ligand-receptor interactions using software like AutoDock Vina; validate with mutagenesis studies .

Q. How should contradictory data in biological activity studies be resolved (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Address discrepancies via:

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

- Mechanistic Follow-Up : Perform orthogonal assays (e.g., Western blotting for apoptosis markers if IC₅₀ varies in MTT assays) .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : SAR analysis involves:

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methoxy with ethoxy or halogens) .

- Activity Correlation : Use regression models to link structural descriptors (e.g., logP, polar surface area) to bioactivity .

- Example SAR Table :

| Derivative | Substituent (R) | COX-2 IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent | 2-methoxy | 2.3 | 3.1 |

| Analog 1 | 2-ethoxy | 4.7 | 3.5 |

| Analog 2 | 2-fluoro | 1.8 | 2.9 |

Safety and Handling

Q. What precautions are essential for handling 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

- Waste Disposal : Incinerate in compliance with EPA guidelines for halogenated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.